Palmitoyl tetrapeptide-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

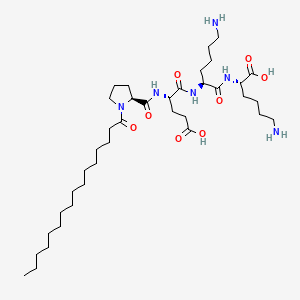

Molecular Formula |

C38H70N6O8 |

|---|---|

Molecular Weight |

739.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-1-hexadecanoylpyrrolidine-2-carbonyl]amino]butanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C38H70N6O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(45)44-28-19-22-32(44)37(50)42-30(24-25-34(46)47)36(49)41-29(20-15-17-26-39)35(48)43-31(38(51)52)21-16-18-27-40/h29-32H,2-28,39-40H2,1H3,(H,41,49)(H,42,50)(H,43,48)(H,46,47)(H,51,52)/t29-,30-,31-,32-/m0/s1 |

InChI Key |

RDXSZDQGDFNPQD-YDPTYEFTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Palmitoyl Tetrapeptide-20: A Deep Dive into its Mechanism of Action in Melanocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmitoyl (B13399708) tetrapeptide-20 (PTP20) is a synthetic, biomimetic peptide that has emerged as a significant modulator of melanocyte function. Engineered as an agonist of the α-melanocyte-stimulating hormone (α-MSH), PTP20 actively promotes hair pigmentation by stimulating the melanogenesis pathway and concurrently mitigating oxidative stress within the hair follicle. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the action of Palmitoyl tetrapeptide-20 in melanocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Core Mechanism of Action: An α-MSH Agonist

This compound is structurally designed to mimic α-MSH, the primary physiological stimulator of melanogenesis.[1][2][3] Its primary mode of action is through the competitive binding and activation of the Melanocortin-1 Receptor (MC1-R), a G-protein coupled receptor located on the surface of melanocytes.[2][4] This interaction initiates a cascade of intracellular signaling events that culminate in the synthesis and distribution of melanin (B1238610).

The affinity of this compound for the MC1-R is potent, with a reported 50% activation concentration (AC50) of 0.16 nM.[5][6] This high level of activity underscores its efficacy in stimulating the melanogenic pathway.

The Melanogenesis Signaling Pathway

Upon binding to MC1-R, this compound triggers a well-defined signaling cascade, as illustrated below.

The binding of this compound to MC1-R activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[4] Activated CREB translocates to the nucleus and upregulates the transcription of the Microphthalmia-associated Transcription Factor (MITF).[7] MITF is the master regulator of melanocyte development and function, controlling the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][7] The increased expression of these enzymes drives the synthesis of melanin within melanosomes.

Furthermore, this compound has been shown to stimulate the transfer of these melanosomes from melanocytes to surrounding keratinocytes, a crucial step for visible pigmentation.[8]

Mitigation of Oxidative Stress

A key factor in the age-related decline of hair pigmentation (canities) is the accumulation of oxidative stress, particularly from hydrogen peroxide (H₂O₂), within the hair follicle. This compound addresses this issue through a dual mechanism:

-

Upregulation of Catalase: In vitro and ex vivo studies have demonstrated that this compound enhances the expression and activity of catalase, a critical antioxidant enzyme that catalyzes the decomposition of H₂O₂ into water and oxygen.[1][3]

-

Reduction of Intracellular H₂O₂: Consequently, treatment with this compound leads to a significant reduction in intracellular H₂O₂ levels.[1][3]

Modulation of Key Regulatory Proteins

The efficacy of this compound is further enhanced by its ability to modulate other key proteins involved in melanogenesis:

-

Reduction of Agouti Signaling Protein (ASIP): ASIP is a natural antagonist of the MC1-R. By reducing the expression of ASIP, this compound effectively removes a key inhibitor of the melanogenesis pathway, thereby potentiating its own stimulatory effects.[1][3]

-

Upregulation of Melan-A and TRP-1: In addition to the core melanogenic enzymes, this compound also increases the expression of Melan-A, a protein involved in melanosome formation, and TRP-1.[1][3]

-

Influence on Sirtuin 1 (SIRT1): Some evidence suggests that this compound may also upregulate the activity of SIRT1, a protein deacetylase involved in cellular stress resistance and longevity, although the precise mechanism of this interaction requires further elucidation.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Concentration | Result | Reference |

| MC1-R Activation (AC50) | 0.16 nM | 50% activation | [5][6] |

| Intracellular H₂O₂ Reduction | 10⁻⁷ M | ~30% decrease | [1][3] |

| Melanin Synthesis Increase | 10⁻⁷ M | 19% increase | [2] |

| Catalase Activity Increase | Not specified | 7.5% increase | [2] |

| Melanosome Transfer Increase | Not specified | 50% increase | [2] |

Table 2: Ex Vivo Effects of this compound on Human Hair Follicles

| Parameter | Concentration | Result | Reference |

| Hair Pigmentation Increase | 10⁻⁹ M | 52% increase | [2] |

| Hair Pigmentation Increase | 10⁻⁷ M | 66% increase | [2] |

Experimental Protocols

MC1-R Transactivation Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells co-transfected with a vector containing the human MC1-R gene and a vector containing the luciferase gene under the control of a cAMP response element (CRE-Luc).

-

Methodology:

-

Seed HEK293 cells in appropriate culture plates.

-

Treat cells with varying concentrations of this compound.

-

Incubate for a specified period.

-

Measure the luminescent signal produced upon activation of the CRE-Luc reporter system using a luminometer.

-

The AC50 value is determined as the concentration of this compound that elicits 50% of the maximum luminescent response.[1]

-

Melanin Synthesis Assay

-

Cell Line: Human Epidermal Melanocytes (HEMa).

-

Methodology:

-

Seed HEMa cells in 6-well plates at a density of 3 x 10⁵ cells/well.

-

After 24 hours, replace the medium with fresh medium containing this compound (e.g., 10⁻⁷ M) or a positive control (e.g., α-MSH at 10⁻⁶ M).

-

Incubate for 72 hours.

-

Detach and count the cells.

-

Extract melanin by incubating the cell pellet with 1M NaOH at 100°C for 10 minutes.

-

Measure the absorbance of the melanin extract at 405 nm.

-

Normalize melanin content to the cell number and express as a percentage of the untreated control.[2]

-

Intracellular H₂O₂ Production Assay

-

Cell Line: Human Follicle Dermal Papilla Cells (HFDPC).

-

Methodology:

-

Culture HFDPC in appropriate plates.

-

Treat cells with this compound for 18 hours.

-

Utilize a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate) that becomes fluorescent in the presence of reactive oxygen species.

-

Measure the fluorescence intensity using a fluorometer to quantify the intracellular H₂O₂ levels.

-

Compare the fluorescence of treated cells to untreated controls.[5][6]

-

Conclusion

This compound presents a multi-faceted approach to addressing the decline in hair pigmentation. By acting as a potent agonist of the MC1-R, it directly stimulates the core melanogenesis pathway, leading to increased melanin synthesis and transfer. Concurrently, its ability to enhance the cellular antioxidant defense system by upregulating catalase and reducing oxidative stress helps to preserve the function and viability of follicular melanocytes. The modulation of key regulatory proteins such as ASIP further amplifies its pro-pigmenting effects. The comprehensive data from in vitro, ex vivo, and clinical studies strongly support the efficacy of this compound as a targeted active ingredient for promoting hair pigmentation and reversing the graying process. This technical guide provides a foundational understanding of its mechanism of action for researchers and professionals engaged in the development of innovative cosmetic and therapeutic solutions for hair care.

References

- 1. researchgate.net [researchgate.net]

- 2. revivserums.com [revivserums.com]

- 3. Efficacy of an agonist of α-MSH, the this compound, in hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111514056A - Polypeptide composition with melanin generation promoting effect and application thereof - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. steelsupplements.com [steelsupplements.com]

- 8. Products | Lucas Meyer Cosmetics [lucasmeyercosmetics.com]

Palmitoyl Tetrapeptide-20: A Deep Dive into α-MSH Biomimicry for Melanogenesis Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Palmitoyl Tetrapeptide-20, a synthetic peptide that exhibits biomimetic properties of α-melanocyte-stimulating hormone (α-MSH). We delve into its core mechanism of action, focusing on its role as an agonist for the melanocortin-1 receptor (MC1-R) and the subsequent signaling cascades that regulate melanogenesis and mitigate oxidative stress. This document consolidates quantitative data from various in vitro and ex vivo studies, presents detailed experimental protocols for assessing the peptide's efficacy, and provides visual representations of the key signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science who are interested in the molecular mechanisms of pigmentation and the development of novel therapeutic and cosmetic agents.

Introduction

Hair graying, or canities, is a visible sign of aging characterized by the progressive loss of melanin (B1238610) in the hair follicle. This process is primarily attributed to a decline in melanocyte function and an increase in oxidative stress within the hair bulb.[1][2] Alpha-melanocyte-stimulating hormone (α-MSH) is a key endogenous peptide hormone that regulates pigmentation by binding to the melanocortin-1 receptor (MC1-R) on melanocytes, thereby stimulating melanin synthesis.[3][4] this compound, commercially known as Greyverse™, is a biomimetic peptide designed to mimic the action of α-MSH.[5][6] Its amino acid sequence is derived from the structure of α-MSH, enabling it to act as an MC1-R agonist.[5] This guide will explore the scientific basis for the α-MSH biomimicry of this compound and its downstream effects on cellular processes related to hair pigmentation.

Mechanism of Action: α-MSH Biomimicry

This compound functions as an α-MSH agonist, binding to and activating the MC1-R, a G protein-coupled receptor located on the surface of melanocytes.[5][7] This binding initiates a signaling cascade that is central to the process of melanogenesis.

The α-MSH Signaling Pathway

The binding of α-MSH (or its biomimetic, this compound) to MC1-R triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][8][9] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[9] Phosphorylated CREB translocates to the nucleus and upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF).[10] MITF is a master regulator of melanocyte survival and differentiation, and it promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][10] These enzymes are essential for the synthesis of melanin within melanosomes.

Simultaneously, the activation of the MC1-R pathway can lead to a decrease in the expression of the Agouti Signaling Protein (ASIP), which is an antagonist of MC1-R.[1][5] By reducing ASIP expression, this compound further promotes the α-MSH signaling cascade, leading to enhanced eumelanin (B1172464) (black/brown pigment) production.[5]

Reduction of Oxidative Stress

Oxidative stress, particularly the accumulation of hydrogen peroxide (H₂O₂), is a major contributor to the damage and apoptosis of melanocytes in the hair follicle.[1][2] this compound has been shown to counteract this by increasing the expression and activity of catalase, a key antioxidant enzyme that decomposes H₂O₂ into water and oxygen.[1][5][6] This reduction in oxidative stress helps to protect melanocytes and maintain their pigment-producing capacity.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several in vitro and ex vivo studies. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Melanin Synthesis

| Concentration | Treatment Duration | Cell Type | % Increase in Melanin Synthesis (vs. Control) | Reference |

| 10⁻⁷ M | 72 hours | Human Melanocytes | 19% | [5][11] |

| 10⁻⁶ M | 72 hours | Human Melanocytes | 39% | [11] |

Table 2: Effect of this compound on Oxidative Stress

| Concentration | Treatment Duration | Cell Type | % Reduction in Intracellular H₂O₂ | Reference |

| 10⁻⁵ M | 18 hours | Human Follicle Dermal Papilla Cells | 30% | [1][2][6][12] |

Table 3: Effect of this compound on Gene and Protein Expression (Ex Vivo)

| Treatment | Duration | Target | Observation | Reference |

| 10⁻⁹ M & 10⁻⁷ M | 7 days | Melan-A | Increased expression in the upper sheath and bulb area | [1][5] |

| 10⁻⁹ M & 10⁻⁷ M | 7 days | ASIP/PARD3 | Decreased expression in the lower root sheath and bulb | [1][5] |

| 10⁻⁹ M & 10⁻⁷ M | 7 days | TRP-2 | Induced in the upper root sheaths | [5] |

| 10⁻⁹ M & 10⁻⁷ M | 7 days | Catalase | Increased in the lower root sheaths | [1][5] |

| 10 ppm (in lotion) | 3 months | MC1-R | Confirmed pivotal role in protein expression on plucked hairs | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture

-

Human Follicle Dermal Papilla Cells (HFDPC): HFDPCs are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Human Melanocytes: Normal human epidermal melanocytes are cultured in a specialized melanocyte growth medium (e.g., M254 medium supplemented with Human Melanocyte Growth Supplement).

Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes.

-

Cell Lysis: After treatment with this compound, wash the melanocyte cell pellets with PBS. Lyse the cells by sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, and protease inhibitors).[1]

-

Melanin Pellet Isolation: Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C to pellet the melanin.[1]

-

Washing: Discard the supernatant and wash the melanin pellet with a solution of ethanol:ether (1:1) to remove lipids.[1]

-

Solubilization: Air-dry the pellet and dissolve it in a solubilization buffer (e.g., 1N NaOH or 2M NaOH/20% DMSO) by heating at a controlled temperature (e.g., 60-80°C) for 1-2 hours.[1][6]

-

Quantification: Measure the absorbance of the solubilized melanin solution at a wavelength of 470-492 nm using a spectrophotometer.[1][6] A standard curve using synthetic melanin is used to determine the melanin concentration. The final melanin content is often normalized to the total protein content of the cell lysate.

Intracellular Hydrogen Peroxide (H₂O₂) Measurement

This assay measures the level of intracellular reactive oxygen species (ROS), specifically H₂O₂.

-

Cell Seeding: Seed HFDPCs in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound for the desired duration.

-

Probe Loading: Wash the cells with PBS and then incubate them with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), in the dark at 37°C.[3] DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Induction of Oxidative Stress (Optional): In some protocols, after probe loading, cells are challenged with H₂O₂ to induce oxidative stress.[3]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm. The fluorescence intensity is proportional to the amount of intracellular H₂O₂.

Catalase Activity Assay

This assay determines the enzymatic activity of catalase in cell lysates.

-

Sample Preparation: Prepare cell lysates from HFDPCs or hair follicles treated with this compound.

-

Assay Principle: The assay is based on the decomposition of H₂O₂ by catalase. The rate of decomposition is measured.

-

Spectrophotometric Method: A common method involves monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed.[13]

-

Add the cell lysate to a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Immediately measure the decrease in absorbance at 240 nm over time using a spectrophotometer.

-

The catalase activity is calculated based on the rate of H₂O₂ decomposition.

-

-

Colorimetric/Fluorometric Kits: Commercially available kits provide a more convenient method, often involving a coupled reaction that produces a colored or fluorescent product.[11][13]

Immunostaining

This technique is used to visualize the expression and localization of specific proteins within hair follicles.

-

Tissue Preparation: Human hair follicles are micro-dissected and can be either fixed and embedded in paraffin (B1166041) or used as frozen sections.

-

Antigen Retrieval: For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the epitopes (e.g., heat-induced epitope retrieval in a citrate (B86180) buffer).

-

Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).

-

Primary Antibody Incubation: Incubate the sections with primary antibodies specific for the target proteins (e.g., Melan-A, TRP-1, TRP-2, Catalase).[4]

-

Secondary Antibody Incubation: Wash the sections and incubate with a labeled secondary antibody that binds to the primary antibody (e.g., a fluorescently labeled secondary antibody or an enzyme-conjugated secondary antibody).

-

Detection: For fluorescently labeled antibodies, visualize the staining using a fluorescence microscope. For enzyme-conjugated antibodies, add a substrate that produces a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the nuclei (e.g., with DAPI or hematoxylin) and mount the sections with a mounting medium.

Conclusion

This compound demonstrates a clear biomimetic activity of α-MSH, effectively stimulating melanogenesis and protecting follicular melanocytes from oxidative stress. Its ability to bind and activate the MC1-R initiates a cascade of signaling events that upregulate the machinery for melanin synthesis. Concurrently, it enhances the cellular antioxidant defense by increasing catalase activity, thereby mitigating the damaging effects of hydrogen peroxide. The quantitative data from in vitro and ex vivo studies provide strong evidence for its potential as an active ingredient in cosmetic and therapeutic formulations aimed at preventing and reversing hair graying. The experimental protocols detailed in this guide offer a robust framework for the continued investigation and validation of this and other novel melanogenic compounds. Further clinical studies are warranted to fully elucidate its efficacy and long-term effects in human subjects.[2]

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Phloroglucinol Enhances Anagen Signaling and Alleviates H2O2-Induced Oxidative Stress in Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 7. file.elabscience.com [file.elabscience.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. abcam.com [abcam.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mmpc.org [mmpc.org]

Palmitoyl Tetrapeptide-20: A Deep Dive into its Structure-Activity Relationship for Melanogenesis

For Immediate Release

This technical whitepaper provides an in-depth analysis of Palmitoyl (B13399708) Tetrapeptide-20, a biomimetic peptide developed to counteract hair graying. The document is intended for researchers, scientists, and professionals in drug development and cosmetic science, offering a comprehensive overview of the peptide's mechanism of action, structure-activity relationship (SAR), and the experimental protocols used to validate its efficacy.

Executive Summary

Hair graying, or canities, is a biological process characterized by the gradual loss of pigment (melanin) in the hair shaft, primarily due to a decline in melanocyte function and an increase in oxidative stress within the hair follicle. Palmitoyl Tetrapeptide-20, commercially known as Greyverse™, is a synthetic peptide designed to mimic the action of α-Melanocyte-Stimulating Hormone (α-MSH), a key regulator of melanogenesis. This peptide has demonstrated a dual-action mechanism: it stimulates the natural process of hair pigmentation while simultaneously reducing oxidative stress, thereby addressing the primary causes of canities.[1][2][3] This document will elucidate the relationship between the peptide's structure and its biological activity, present quantitative data from key studies, and detail the experimental methodologies used to substantiate its effects.

Molecular Profile and Structure

This compound is a lipo-peptide, which means it consists of a peptide sequence attached to a fatty acid. This design enhances its penetration into the scalp and hair follicles and increases its stability.

-

Peptide Sequence: His-Phe-Arg-Trp (HFRW)[4]

-

Lipid Moiety: Palmitic Acid

-

Full Structure: Palmitoyl-His-Phe-Arg-Trp-NH2[4]

-

Molecular Formula: C48H71N11O5[5]

The core tetrapeptide sequence (His-Phe-Arg-Trp) is a biomimetic of the active site of α-MSH, enabling it to bind to and activate the Melanocortin 1 Receptor (MC1-R) on melanocytes.[3][4] The C-terminus of the peptide is amidated to protect it from enzymatic degradation.

Mechanism of Action

The efficacy of this compound stems from its ability to simultaneously stimulate melanogenesis and combat oxidative stress.

Stimulation of Melanogenesis

As an α-MSH agonist, this compound binds to the MC1-R on follicular melanocytes.[3][4] This binding event initiates a signaling cascade that leads to the synthesis of melanin (B1238610). The key steps are:

-

MC1-R Activation: Binding of the peptide to MC1-R activates the receptor.

-

cAMP Pathway: This activation stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) within the melanocyte.

-

MITF Upregulation: Increased cAMP levels lead to the upregulation of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte survival and melanogenesis.

-

Enzyme Expression: MITF promotes the expression of key melanogenic enzymes, including Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).[1][2][3]

-

Melanin Synthesis: These enzymes catalyze the conversion of tyrosine into eumelanin (B1172464) (black/brown pigment) and pheomelanin (red/yellow pigment).[3]

-

ASIP Reduction: The peptide also reduces the expression of Agouti Signaling Protein (ASIP), a natural antagonist of MC1-R.[1][2] By lowering ASIP levels, the peptide ensures a more sustained stimulation of the melanogenesis pathway, favoring eumelanin production.[1][2][3]

Reduction of Oxidative Stress

Oxidative stress, particularly the accumulation of hydrogen peroxide (H₂O₂), is a major contributor to the aging of the hair follicle and the death of melanocytes. This compound mitigates this by:

-

Enhancing Catalase Expression: The peptide increases the expression and activity of catalase, a crucial antioxidant enzyme that breaks down H₂O₂ into water and oxygen.[1][2][3]

-

Reducing H₂O₂ Levels: By boosting catalase activity, the peptide significantly lowers the intracellular concentration of H₂O₂, protecting melanocytes from oxidative damage and preserving their pigment-producing capacity.[1][2]

-

Upregulating SIRT1 Activity: The peptide has been shown to upregulate the activity of Sirtuin 1 (SIRT1), a protein involved in cellular resistance to oxidative stress.[1][2][6]

Structure-Activity Relationship (SAR)

The biological activity of this compound is intrinsically linked to its chemical structure.

-

The Palmitoyl Group: This 16-carbon fatty acid chain is lipophilic, which significantly enhances the peptide's ability to penetrate the stratum corneum and reach the hair follicle bulb where melanocytes reside. This modification improves the bioavailability and efficacy of the peptide compared to its non-lipidated counterpart.

-

The Tetrapeptide Core (His-Phe-Arg-Trp): This specific sequence is the pharmacophore of the molecule. It is designed to fit into the binding pocket of the MC1-R, mimicking the natural ligand, α-MSH. The arrangement and chemical properties of these four amino acids are critical for receptor affinity and activation. Any alteration to this sequence would likely decrease its potency and efficacy.[4]

-

C-Terminal Amidation (-NH2): The presence of an amide group at the C-terminus makes the peptide more resistant to degradation by carboxypeptidases, enzymes that would otherwise cleave the terminal amino acid. This modification increases the peptide's half-life in the biological environment, allowing for a more sustained effect.

Quantitative Efficacy Data

The following table summarizes key quantitative results from in vitro, ex vivo, and clinical studies on this compound.

| Parameter Measured | Assay Type | Concentration | Result | Reference |

| MC1-R Activation | MC1-R Transactivation | N/A | AC50: 0.16 nM | [2][6][8] |

| Melanin Production | Human Melanocyte Culture | 1 µM (10⁻⁶ M) | +39% increase after 72h | [6][9] |

| Melanin Production | Human Melanocyte Culture | 0.1 µM (10⁻⁷ M) | +19% increase after 72h | [9] |

| Oxidative Stress Reduction | HFDPC Culture | N/A | -30% decrease in intracellular H₂O₂ | [1][2][] |

| Clinical Application | Human Volunteers | 10 ppm (Lotion) | Confirmed MC1-R expression in plucked hairs after 3 months | [1][2] |

HFDPC: Human Follicle Dermal Papilla Cells

Key Experimental Protocols

The efficacy of this compound has been validated through a series of standardized and rigorous experimental protocols.

MC1-R Transactivation Assay

-

Objective: To determine the ability of the peptide to activate the MC1-R.

-

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are used due to their high transfection efficiency and lack of endogenous MC1-R.

-

Transfection: Cells are co-transfected with a plasmid encoding the human MC1-R and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.

-

Treatment: Transfected cells are incubated with varying concentrations of this compound. α-MSH is used as a positive control.

-

Measurement: Upon MC1-R activation, intracellular cAMP levels rise, activating the CRE and driving the expression of luciferase. The luminescence produced by the luciferase reaction is measured using a luminometer.

-

Analysis: The dose-response curve is plotted to determine the AC50 (the concentration required to elicit 50% of the maximum response).[2]

-

Melanin Content Assay

-

Objective: To quantify the effect of the peptide on melanin synthesis in pigment-producing cells.

-

Methodology:

-

Cell Culture: Human epidermal melanocytes or B16-F10 mouse melanoma cells are seeded in 6-well plates (e.g., 2.5 x 10⁴ cells/well) and cultured for 24 hours.[11]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM) or a positive control (e.g., α-MSH). Cells are incubated for 48-72 hours.[6][11]

-

Cell Lysis: After incubation, cells are harvested and washed. The cell pellets are dissolved in 1N NaOH at an elevated temperature (e.g., 60°C) for 1-2 hours to solubilize the melanin.[11][12]

-

Quantification: The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 405-492 nm.[11][12] The melanin content is often normalized to the total protein content of the cell lysate.

-

Analysis: The melanin content of treated cells is compared to that of untreated control cells to determine the percentage increase.

-

Intracellular Hydrogen Peroxide (H₂O₂) Assay

-

Objective: To measure the peptide's ability to reduce intracellular oxidative stress.

-

Methodology:

-

Cell Culture: Human Follicle Dermal Papilla Cells (HFDPC) are cultured.[1][2]

-

Treatment: Cells are incubated with this compound for a specified period (e.g., 18 hours).[6][8]

-

Fluorescent Staining: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells. DCFH-DA is cell-permeable and non-fluorescent but is oxidized by intracellular H₂O₂ to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measurement: The fluorescence intensity of the cells is measured using a flow cytometer or a fluorescence plate reader.

-

Analysis: The fluorescence level in peptide-treated cells is compared to that in untreated cells to quantify the reduction in H₂O₂.

-

Ex Vivo Hair Follicle Analysis

-

Objective: To evaluate the effect of the peptide on human hair follicles in a physiologically relevant model.

-

Methodology:

-

Sample Collection: Human hair follicles are micro-dissected from scalp skin explants obtained from cosmetic surgery.

-

Culture: The isolated hair follicles are maintained in a culture medium.

-

Treatment: The follicles are treated with this compound for several days (e.g., 7 days).[2]

-

Analysis (Immunostaining): After treatment, the follicles are fixed, sectioned, and subjected to immunostaining. Specific antibodies are used to visualize the expression and localization of key proteins such as MC1-R, Catalase, TRP-1, TRP-2, Melan-A, and ASIP.[1][2]

-

Microscopy: The stained sections are observed under a microscope to assess changes in protein expression and distribution compared to untreated control follicles.

-

Conclusion

The structure-activity relationship of this compound is well-defined, with each component of the molecule—the palmitoyl anchor, the specific tetrapeptide sequence, and the C-terminal amide—playing a critical role in its overall efficacy. The lipidation ensures bioavailability, while the peptide core provides the specific biological signal as an α-MSH agonist. Extensive in vitro and ex vivo studies, utilizing robust and reproducible protocols, have quantitatively demonstrated its dual ability to stimulate melanogenesis and reduce the oxidative stress implicated in hair graying. This body of evidence supports the application of this compound as a targeted and effective ingredient for preserving natural hair pigmentation and reversing the canities process.

References

- 1. Efficacy of an agonist of α-MSH, the this compound, in hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revivserums.com [revivserums.com]

- 4. This compound | Greyverse™ | Cosmetic Ingredients Guide [ci.guide]

- 5. echemi.com [echemi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Buy the best this compound -Top Manufacturer [cellmano.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 11. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

The Role of Palmitoyl Tetrapeptide-20 in Hair Follicle Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hair graying, or canities, is a visible manifestation of aging characterized by the progressive loss of melanin (B1238610) in the hair follicle. This process is primarily attributed to a decline in melanocyte function and an increase in oxidative stress within the hair follicle microenvironment. Palmitoyl tetrapeptide-20 has emerged as a promising biomimetic peptide in the field of hair care, designed to counteract the hair graying process. This technical guide provides an in-depth analysis of the role of this compound in hair follicle biology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Introduction

This compound is a synthetic peptide that acts as an agonist for the α-melanocyte-stimulating hormone (α-MSH).[1][2][3] By mimicking the action of α-MSH, this compound stimulates melanogenesis, the process of melanin production, and enhances the antioxidant capacity of hair follicle cells.[1][2] This dual action addresses two of the primary causes of hair graying, making it a significant area of interest for cosmetic and pharmaceutical research. This guide will explore the molecular mechanisms and scientific evidence supporting the efficacy of this compound in preserving and potentially restoring natural hair pigmentation.

Mechanism of Action

This compound functions as a biomimetic of α-MSH, binding to and activating the Melanocortin 1 Receptor (MC1-R) on melanocytes within the hair follicle.[1][4] This interaction initiates a cascade of intracellular signaling events that culminate in increased melanin synthesis and a reduction of oxidative stress.

Stimulation of Melanogenesis

The binding of this compound to MC1-R activates the adenylate cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, stimulates the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte survival and differentiation.[1][] MITF then upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), as well as other proteins involved in melanosome formation and trafficking, such as Melan-A.[1][2][] This ultimately leads to an increased production of melanin within the hair follicle. Furthermore, this compound has been shown to decrease the expression of the Agouti Signaling Protein (ASIP), an antagonist of MC1-R, thereby further promoting the melanogenic signaling pathway.[1][2]

Reduction of Oxidative Stress

Oxidative stress, particularly the accumulation of hydrogen peroxide (H₂O₂), is a major contributor to melanocyte damage and the subsequent graying of hair.[1][2] this compound has been demonstrated to enhance the antioxidant defense mechanisms within the hair follicle. It increases the expression and activity of catalase, a critical enzyme that catalyzes the decomposition of H₂O₂ into water and oxygen.[1][2][4] By reducing the levels of intracellular H₂O₂, this compound helps to protect melanocytes from oxidative damage and preserve their function.[1][2] Additionally, some studies suggest that this compound may also upregulate the activity of Sirtuin 1 (SIRT1), a protein involved in cellular stress resistance and longevity.[2][3]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in hair follicle melanocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter Assessed | Cell Type | Treatment | Result | Reference |

| MC1-R Activation (AC₅₀) | HEK293-hMC1-R | This compound | 0.16 nM | [1][3] |

| Melanin Synthesis | Human Melanocytes | 10⁻⁷ M this compound (72h) | +19% increase (p<0.01) | [1][6] |

| Melanin Synthesis | Human Melanocytes | 10⁻⁶ M this compound (72h) | +39% increase (p<0.01) | [1][6] |

| Catalase Enzymatic Activity | Purified Catalase | 10⁻⁵ M this compound | +10% increase | [1] |

| Intracellular H₂O₂ Levels | Human Follicle Dermal Papilla Cells (HFDPC) | This compound (18h) | -30% decrease | [1][2] |

Table 2: Ex Vivo Efficacy of this compound on Human Hair Follicles

| Parameter Assessed | Treatment (7 days) | Observation | Reference |

| MC1-R Expression | This compound | Increased expression | [1][2] |

| Melan-A Expression | This compound | Increased expression | [1][2] |

| TRP-1 Expression | This compound | Increased expression | [1][2] |

| TRP-2 Expression | This compound | Modulated expression | [1][2] |

| ASIP Expression | This compound | Reduced expression | [1][2] |

| Catalase Expression | This compound | Increased expression | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and information extracted from published studies.

MC1-R Transactivation Assay

This assay evaluates the ability of this compound to activate the MC1-R.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells co-transfected with a human MC1-R expression vector and a cAMP-responsive reporter gene construct (e.g., CRE-luciferase).

-

Protocol:

-

Seed the transfected HEK293 cells in a 96-well plate and culture overnight.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Replace the culture medium with the peptide solutions and incubate for a defined period (e.g., 6 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

-

Calculate the dose-response curve and determine the AC₅₀ value.

-

Melanin Content Assay in Human Melanocytes

This protocol quantifies the melanin production in cultured human melanocytes following treatment with this compound.

-

Cell Line: Primary Human Epidermal Melanocytes (HEM).

-

Protocol:

-

Seed HEMs in a 6-well plate and culture until they reach a desired confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10⁻⁷ M and 10⁻⁶ M) for 72 hours.

-

Harvest the cells by trypsinization and wash with Phosphate-Buffered Saline (PBS).

-

Lyse the cell pellets in a solution of 1 M NaOH at 100°C for 10 minutes to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a spectrophotometer.

-

Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

-

Intracellular Hydrogen Peroxide (H₂O₂) Measurement

This assay measures the levels of intracellular H₂O₂ in Human Follicle Dermal Papilla Cells (HFDPC) using a fluorescent probe and flow cytometry.

-

Cell Line: Human Follicle Dermal Papilla Cells (HFDPC).

-

Protocol:

-

Culture HFDPC in appropriate medium.

-

Treat the cells with this compound for 18 hours.

-

Load the cells with a cell-permeable H₂O₂-sensitive fluorescent probe (e.g., DCFH-DA) by incubating in the dark.

-

Wash the cells to remove excess probe.

-

Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Quantify the mean fluorescence intensity to determine the relative levels of intracellular H₂O₂.

-

Ex Vivo Human Hair Follicle Culture and Immunostaining

This protocol assesses the effect of this compound on protein expression in micro-dissected human hair follicles.

-

Source: Human scalp skin obtained from cosmetic surgery.

-

Protocol:

-

Micro-dissect individual anagen hair follicles from the scalp tissue.

-

Culture the hair follicles in a supplemented Williams E medium.

-

Treat the hair follicles with this compound for 7 days, refreshing the medium and treatment every 2-3 days.

-

Fix the hair follicles in 4% paraformaldehyde and embed in paraffin (B1166041).

-

Section the paraffin blocks and perform immunohistochemistry or immunofluorescence staining for target proteins (MC1-R, Melan-A, TRP-1, TRP-2, ASIP, Catalase) using specific primary antibodies and corresponding labeled secondary antibodies.

-

Visualize the staining using a microscope and perform semi-quantitative or quantitative analysis of protein expression.

-

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound demonstrates a multifaceted approach to combating hair graying by acting as an α-MSH agonist. The available in vitro and ex vivo data strongly support its role in stimulating melanogenesis through the MC1-R pathway and in protecting follicular melanocytes from oxidative stress by enhancing catalase activity.[1][2] These mechanisms provide a solid scientific foundation for its use in cosmetic and therapeutic formulations aimed at preventing and addressing canities. Further clinical research with larger and more diverse cohorts will be valuable in fully elucidating its efficacy and long-term effects on hair repigmentation. For researchers and drug development professionals, this compound represents a targeted and promising molecule for the development of innovative solutions for hair aging.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 6. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]

Palmitoyl Tetrapeptide-20 and its Interaction with the Melanocortin 1 Receptor (MC1R): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the interaction between Palmitoyl (B13399708) tetrapeptide-20 (PTP20) and the Melanocortin 1 Receptor (MC1R). PTP20 is a synthetic, biomimetic peptide designed as an agonist for α-melanocyte-stimulating hormone (α-MSH). Its primary mechanism of action involves binding to and activating the MC1R, a key G-protein coupled receptor that regulates melanogenesis in skin and hair follicles. This interaction initiates a cascade of downstream signaling events that ultimately lead to increased melanin (B1238610) production and a reduction in oxidative stress, making PTP20 a significant compound of interest for applications in hair repigmentation and the mitigation of hair graying (canities). This document details the molecular interactions, signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate these effects.

Introduction to Palmitoyl Tetrapeptide-20 and MC1R

This compound (PTP20) is a lipo-peptide, where a palmitoyl group is attached to a four-amino-acid peptide chain. This modification enhances its stability and skin penetration. PTP20 is designed to mimic the action of the endogenous α-MSH, the primary ligand for the MC1R.[1][2][][4]

The Melanocortin 1 Receptor (MC1R) is a transmembrane, G-protein coupled receptor predominantly expressed on the surface of melanocytes.[5][6] Its activation is a critical step in the regulation of melanin synthesis.[5] Upon binding with an agonist like α-MSH or PTP20, MC1R initiates a signaling cascade that shifts the type of melanin produced from the reddish-yellow pheomelanin to the brown-black eumelanin, which is more effective at photoprotection.[7] The interaction between PTP20 and MC1R is therefore of significant interest for cosmetic and therapeutic applications aimed at modulating pigmentation.

Molecular Interaction and Signaling Pathway

As an α-MSH agonist, PTP20 binds to the MC1R, triggering a conformational change that activates the associated Gαs protein subunit.[5] This initiates the canonical cAMP-dependent signaling pathway.

The signaling cascade proceeds as follows:

-

Activation of Adenylyl Cyclase: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[5][6]

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[5][8]

-

CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB).[9]

-

MITF Transcription: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) gene and upregulating its expression.[8][9]

-

Melanogenesis Gene Expression: MITF is the master regulator of melanocyte differentiation and melanogenesis. It promotes the transcription of key enzymes involved in melanin synthesis, such as Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP-1), and Tyrosinase-related protein 2 (TRP-2).[8][9]

This entire pathway culminates in an increased production of melanin within the melanocytes of the hair follicle bulb.

Caption: MC1R signaling pathway activated by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and ex vivo studies. The key quantitative results are summarized below.

| Parameter | Assay Type | Concentration | Result | Reference |

| MC1-R Activation | Transactivation Assay in HEK293 cells | 10 µM | 137% maximum activation | [10] |

| Binding Affinity (AC50) | Transactivation Assay in HEK293 cells | N/A | 0.16 nM | [10][11] |

| Melanin Synthesis | Human Melanocyte Culture (72h) | 10⁻⁷ M (0.1 µM) | +19% increase vs. control | [4][12] |

| Human Melanocyte Culture (72h) | 10⁻⁶ M (1.0 µM) | +39% increase vs. control | [12] | |

| Intracellular H₂O₂ | Human Follicle Dermal Papilla Cells | N/A | -30% reduction vs. control | [1][2][] |

| Catalase Activity | in tubo enzymatic assay | 10⁻⁵ M (10 µM) | +7.5% increase vs. control | [4] |

| Hair Pigmentation | Ex vivo Human Hair Follicles (8 days) | 10⁻⁷ M (0.1 µM) | +66% increase in pigmented area | [4] |

Detailed Experimental Protocols

MC1-R Transactivation Assay

Objective: To determine the ability of PTP20 to activate the human MC1-R.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in an appropriate medium. The cells are co-transfected with two plasmids: one expressing the human MC1-R and another containing a cAMP-responsive element linked to a reporter gene (e.g., luciferase).

-

Treatment: After transfection, the cells are treated with varying concentrations of this compound for a specified period (e.g., 6 hours). A known MC1R agonist like α-MSH is used as a positive control.

-

Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of cAMP produced, which in turn reflects the activation of MC1-R.

-

Data Analysis: The dose-response curve is plotted to determine the maximum activation and the AC50 value (the concentration required to achieve 50% of the maximum activation).[10]

Melanin Content Assay

Objective: To quantify the effect of PTP20 on melanin production in melanocytes.

Methodology:

-

Cell Culture: Normal Human Epidermal Melanocytes (NHEM) are cultured in a specialized melanocyte growth medium.

-

Treatment: Cells are treated with this compound at various concentrations for a period of 72 hours.[4][12]

-

Cell Lysis and Melanin Extraction: After treatment, the cells are washed, counted, and then lysed using a sodium hydroxide (B78521) (NaOH) solution at an elevated temperature (e.g., 100°C) to solubilize the melanin.[4]

-

Spectrophotometry: The absorbance of the solubilized melanin is measured at 405 nm using a spectrophotometer.[4][13]

-

Normalization: The melanin content is normalized to the cell count to account for any effects on cell proliferation. The results are expressed as a percentage of the untreated control.[4]

Caption: Workflow for the Melanin Content Assay.

Ex Vivo Analysis on Human Hair Follicles

Objective: To visualize the effect of PTP20 on melanogenesis and oxidative stress markers in a biological tissue model.

Methodology:

-

Tissue Source: Human hair follicles are obtained from scalp skin samples (e.g., from facelift surgery) and micro-dissected.

-

Organ Culture: The isolated hair follicles are maintained in a culture medium (e.g., Williams' E medium) in individual wells.

-

Treatment: Follicles are treated with this compound for a period of 7-8 days.[1][2][4]

-

Immunostaining: After the treatment period, the hair follicles are fixed, embedded, and sectioned. The sections are then subjected to immunohistochemistry using specific antibodies against proteins of interest, including:

-

Melanogenesis markers: Melan-A, TRP-1, TRP-2.

-

MC1R expression.

-

Oxidative stress marker: Catalase.

-

Melanogenesis inhibitor: Agouti Signaling Protein (ASIP).

-

-

Microscopy and Analysis: The stained sections are observed under a microscope, and the intensity and localization of the staining are analyzed to determine the effect of PTP20 on the expression of these proteins.[2]

Downstream Biological Effects

The activation of MC1R by this compound leads to several key biological outcomes that combat the hair graying process:

-

Stimulation of Melanogenesis: As detailed, PTP20 directly increases the synthesis of melanin.[1][2][4] This is correlated with an elevated expression of MC1-R, TRP-1, and Melan-A.[1][]

-

Reduction of Oxidative Stress: Hair graying is strongly linked to oxidative stress, particularly the accumulation of hydrogen peroxide (H₂O₂) in the hair follicle, which damages melanocytes and inhibits tyrosinase.[2] PTP20 was found to increase the expression and activity of Catalase, an antioxidant enzyme that degrades H₂O₂ into water and oxygen, thereby protecting the melanocytes.[1][4]

-

Modulation of ASIP: PTP20 has been shown to reduce the expression of ASIP (Agouti Signaling Protein).[1][2] ASIP is an antagonist to MC1R, meaning it blocks the receptor and promotes the production of pheomelanin. By reducing ASIP, PTP20 further ensures the sustained activation of MC1R and the preferential synthesis of eumelanin.

Conclusion

This compound serves as a potent and specific agonist for the MC1R. Its interaction with this receptor effectively mimics the natural pigmentation pathway, leading to a dual-action benefit: the stimulation of melanin synthesis and the reduction of oxidative stress within the hair follicle. The quantitative data and experimental evidence robustly support its mechanism of action, highlighting its potential as a key active ingredient in cosmetic and therapeutic formulations designed to prevent or reverse the process of hair graying. This technical guide provides the foundational knowledge for researchers and developers working on novel approaches to hair care and pigmentation science.

References

- 1. Efficacy of an agonist of α-MSH, the this compound, in hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. revivserums.com [revivserums.com]

- 5. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A melanin-independent interaction between Mc1r and Met signalling pathways is required for HGF-dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Cellular Interaction and Localization of Palmitoyl Tetrapeptide-20

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) tetrapeptide-20 is a synthetic, palmitoylated peptide that has garnered significant attention in the fields of cosmetics and dermatology for its biomimetic properties, particularly its role as an agonist of the α-melanocyte-stimulating hormone (α-MSH). This technical guide provides a comprehensive overview of the current understanding of the cellular interaction and localization of Palmitoyl tetrapeptide-20. While direct evidence of its cellular uptake and specific subcellular localization is not extensively documented in publicly available literature, this guide synthesizes information on its primary mechanism of action at the cell surface and discusses potential pathways for cellular entry based on its biochemical nature. Detailed experimental protocols for investigating its effects and potential uptake are also provided, alongside quantitative data from existing studies and visual representations of its signaling pathway and experimental workflows.

Introduction

This compound is a lipopeptide, a tetrapeptide (composed of four amino acids) to which a palmitoyl group (a 16-carbon fatty acid) is attached. This modification enhances its stability and affinity for biological membranes. Its primary and well-documented function is to mimic the action of the endogenous α-MSH by binding to and activating the Melanocortin-1 receptor (MC1-R), a G-protein coupled receptor located on the surface of melanocytes and other cell types, such as those in the hair follicle.[1][2] This interaction triggers a cascade of intracellular events that influence melanogenesis and cellular responses to oxidative stress.

Primary Mechanism of Action: Cell Surface Interaction

The principal activity of this compound is initiated at the plasma membrane. As an α-MSH agonist, it binds to the MC1-R.[1][2] This binding event has an AC50 of 0.16 nM, indicating a high affinity and potency for the receptor.[3][4] The activation of MC1-R initiates a signaling cascade that is central to the observed biological effects of the peptide.

The MC1-R Signaling Pathway

The binding of this compound to MC1-R leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and upregulates the expression of key genes involved in melanogenesis and antioxidant defense.

The key outcomes of this signaling pathway are:

-

Stimulation of Melanogenesis: Increased expression of microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte development, survival, and function. MITF, in turn, upregulates the expression of melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), as well as Melan-A.[5][6] This leads to an increase in melanin (B1238610) synthesis.[5][6]

-

Reduction of Oxidative Stress: Upregulation of antioxidant enzymes, most notably catalase.[5][6] Increased catalase activity helps to reduce the intracellular levels of hydrogen peroxide (H₂O₂), a major contributor to oxidative stress and cellular damage.[5][6] In vitro studies have demonstrated a reduction of intracellular H₂O₂ levels by 30%.[5][6]

-

Modulation of Sirtuin 1 (SIRT1) Activity: this compound has been shown to upregulate the activity of SIRT1, a protein involved in cellular regulation and longevity.[3][4]

Figure 1: Signaling pathway of this compound.

Putative Cellular Uptake and Localization

While the primary mechanism of action is receptor-mediated at the cell surface, the palmitoylation of the tetrapeptide suggests the possibility of direct interaction with and potential translocation across the cell membrane. Lipidation is a common strategy to enhance the cellular permeability of peptides. However, specific studies confirming the cellular uptake and subsequent subcellular localization of this compound are lacking in the available literature.

If cellular uptake does occur, potential mechanisms could include:

-

Passive Diffusion: The lipophilic palmitoyl chain may facilitate passive diffusion across the lipid bilayer of the cell membrane.

-

Endocytosis: The peptide might be internalized through various endocytic pathways, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.

The subcellular localization would depend on the mechanism of uptake. If the peptide enters via passive diffusion, it would likely be found in the cytoplasm and potentially associate with intracellular membranes. If internalized via endocytosis, it would initially be localized within endosomes and could subsequently be trafficked to other organelles such as lysosomes for degradation or escape the endosome to reach the cytoplasm.

Experimental Protocols

To investigate the cellular uptake and localization of this compound, a series of in vitro experiments can be designed.

Cell Culture and Treatment

-

Cell Lines: Human melanocytes or Human Follicle Dermal Papilla Cells (HFDPC) are relevant cell lines for studying the effects of this compound.

-

Peptide Preparation: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then diluted in cell culture medium to the desired final concentrations (e.g., 0.1-1 µM).[3][4]

-

Treatment: Cells are incubated with the peptide for various time points (e.g., 18-72 hours) depending on the endpoint being measured.[3][4]

Quantification of Cellular Uptake

To quantify the amount of this compound that enters the cells, the peptide would first need to be labeled, for example, with a fluorescent tag (e.g., FITC, Rhodamine) or a radioactive isotope.

-

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the labeled this compound at various concentrations and for different time points.

-

After incubation, wash the cells thoroughly with cold PBS to remove any non-internalized peptide.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence or radioactivity in the cell lysate using a plate reader or a scintillation counter.

-

Normalize the signal to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).

-

Investigation of Uptake Mechanism

To determine the pathway of cellular entry, endocytosis inhibitors can be utilized.

-

Protocol:

-

Pre-incubate the cells with specific endocytosis inhibitors for a defined period (e.g., 30-60 minutes) before adding the labeled peptide.

-

Chlorpromazine: Inhibits clathrin-mediated endocytosis.

-

Genistein or Filipin: Inhibit caveolae-mediated endocytosis.

-

Amiloride: Inhibits macropinocytosis.

-

Incubation at 4°C: Inhibits all energy-dependent uptake mechanisms.

-

-

Add the labeled this compound and incubate for the desired time.

-

Wash, lyse the cells, and quantify the internalized peptide as described in section 4.2.

-

Compare the uptake in the presence of inhibitors to the control (no inhibitor) to determine the involvement of each pathway.

-

Figure 2: Workflow for investigating uptake mechanism.

Subcellular Localization

Confocal microscopy is the gold standard for visualizing the subcellular localization of fluorescently labeled molecules.

-

Protocol:

-

Grow cells on glass coverslips.

-

Treat the cells with fluorescently labeled this compound.

-

Co-stain the cells with fluorescent markers for specific organelles:

-

DAPI or Hoechst: Nucleus (blue).

-

MitoTracker: Mitochondria (red).

-

LysoTracker: Lysosomes (red).

-

ER-Tracker: Endoplasmic Reticulum (red).

-

-

Fix the cells with paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope, capturing images in different fluorescent channels.

-

Analyze the images for co-localization of the peptide's signal with the organelle markers.

-

Quantitative Data Summary

The following tables summarize the quantitative data available from existing studies on this compound.

Table 1: Receptor Binding and Cellular Effects

| Parameter | Value | Cell Type/System | Reference |

| MC1-R Activation (AC50) | 0.16 nM | Not specified | [3][4] |

| Reduction in Intracellular H₂O₂ | 30% | Human Follicle Dermal Papilla Cells | [5][6] |

| Stimulation of Melanin Production | Dose-dependent increase | Human Melanocytes | [3][4] |

Conclusion

The primary and well-established mechanism of action of this compound is its role as an α-MSH agonist, binding to the MC1-R on the cell surface and initiating an intracellular signaling cascade that leads to increased melanogenesis and reduced oxidative stress. While its palmitoylated nature suggests a potential for cellular uptake, direct experimental evidence for this and its subsequent subcellular localization is currently lacking in the scientific literature. The experimental protocols outlined in this guide provide a framework for future research to elucidate these aspects of this compound's cellular biology. A deeper understanding of its cellular uptake and localization will be crucial for the further development and optimization of its therapeutic and cosmetic applications.

References

- 1. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 2. revivserums.com [revivserums.com]

- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

Palmitoyl Tetrapeptide-20: A Deep Dive into its Gene Expression Profile in Melanocytes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms of Palmitoyl (B13399708) Tetrapeptide-20 (PTP20), a biomimetic peptide that has garnered significant interest for its role in modulating melanocyte function and pigmentation. This document provides a comprehensive overview of its effects on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Introduction

Palmitoyl Tetrapeptide-20, commercially known as Greyverse™, is a synthetic peptide that mimics the activity of the endogenous alpha-melanocyte-stimulating hormone (α-MSH). By acting as an agonist for the Melanocortin 1 Receptor (MC1-R), PTP20 triggers a cascade of intracellular events that stimulate melanogenesis, the process of melanin (B1238610) production by melanocytes. Beyond its primary role in pigmentation, PTP20 also exhibits protective effects against oxidative stress, a key factor in the aging of the hair follicle and the subsequent graying of hair. This guide will dissect the current scientific understanding of PTP20's impact on the gene expression landscape of melanocytes.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative effects of this compound on various biological parameters in melanocytes and related cell types, as documented in scientific literature.

Table 1: Effect of this compound on MC1-R Activation and Melanin Synthesis

| Parameter | Cell Type | Treatment Concentration | Duration | Result |

| MC1-R Activation | HEK293 cells | 10 µM | - | 137% maximum activation (AC₅₀ = 0.16 nM)[1][2] |

| Melanin Synthesis | Human Melanocytes | 10⁻⁷ M | 72 hours | 19% increase[3][4] |

| Human Melanocytes | 10⁻⁶ M | 72 hours | 39% increase[3][4] |

Table 2: Effect of this compound on Oxidative Stress Markers

| Parameter | Cell Type | Treatment Concentration | Duration | Result |

| Catalase Enzymatic Activity | - | 10⁻⁵ M | - | 10% increase |

| Intracellular H₂O₂ | Human Follicle Dermal Papilla Cells | - | - | 30% decrease[5] |

Table 3: Gene Expression Changes in Response to this compound (Clinical Study)

| Gene | Treatment | Duration | Result |

| MC1-R | 2% Greyverse™ lotion | 3 months | 180% increase in gene expression[6] |

| MITF | 2% Greyverse™ lotion | 3 months | 36% increase in gene expression[6] |

| ASIP | 2% Greyverse™ lotion | 3 months | 72% decrease in gene expression[6] |

Table 4: Effect of this compound on SIRT1 Activity

| Parameter | Treatment Concentration | Result |

| SIRT1 Activity | 10⁻⁹ M to 10⁻⁵ M | 12.5% to 16% increase[7] |

Note: While several studies report qualitative increases in the expression of TRP-1, TRP-2, and Melan-A, and a decrease in ASIP in in-vitro/ex-vivo models, specific quantitative fold-change data from these experimental setups are not consistently available in the reviewed literature.

Signaling Pathways

This compound exerts its effects primarily through the activation of the Melanocortin 1 Receptor (MC1-R) signaling pathway, which is central to melanogenesis. It also influences pathways related to oxidative stress defense.

MC1-R Signaling Pathway in Melanogenesis

Caption: PTP20 activates the MC1-R pathway, leading to melanin synthesis.

Oxidative Stress Defense Pathway

Caption: PTP20 enhances the cellular defense against oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are synthesized from established methods and should be adapted as necessary for specific experimental conditions.

Cell Culture of Human Epidermal Melanocytes (HEM)

-

Storage and Thawing: Store cryopreserved HEM in liquid nitrogen. To thaw, quickly warm the vial in a 37°C water bath until a small amount of ice remains. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biological safety cabinet.

-

Seeding: Gently resuspend the cells in the cryopreservation medium and transfer to a T-75 flask containing 15 mL of pre-warmed Melanocyte Growth Medium. Rock the flask gently to distribute the cells evenly.

-

Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂. Loosen the flask cap to allow for gas exchange.

-

Medium Change: After 24 hours, replace the medium to remove any residual cryoprotectant. Subsequently, change the medium every 2-3 days.

-

Subculturing: When the cells reach approximately 80% confluency, wash the monolayer with a buffered saline solution, and detach the cells using a trypsin/EDTA solution. Neutralize the trypsin with a trypsin inhibitor solution, pellet the cells by centrifugation, and resuspend in fresh growth medium for plating into new flasks.

Melanin Content Assay

-

Cell Lysis: After treatment with this compound, harvest the melanocytes and wash with PBS. Lyse the cell pellet by sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM EDTA, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

-

Melanin Pelletization: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet the melanin.

-

Washing: Wash the melanin pellet with a solution of ethanol:ether (1:1) to remove lipids and other impurities.

-

Solubilization: Dissolve the melanin pellet in a solubilization buffer (e.g., 2 M NaOH/20% DMSO) by heating at 60°C.

-

Quantification: Measure the absorbance of the solubilized melanin at 492 nm using a spectrophotometer. The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).

Gene Expression Analysis by Quantitative RT-PCR

-

RNA Extraction: Following treatment with PTP20, extract total RNA from melanocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Perform quantitative PCR using a qPCR instrument and a SYBR Green or probe-based master mix. The reaction mixture should contain the synthesized cDNA, forward and reverse primers for the target genes (e.g., MC1R, MITF, TYR, TRP-1, TRP-2, CAT, SIRT1, ASIP) and a housekeeping gene (e.g., GAPDH, ACTB), and the qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the PTP20-treated and control groups.

Western Blot Analysis for Melanogenesis-Related Proteins

-

Protein Extraction: After treatment, lyse the melanocytes in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Tyrosinase, TRP-1, TRP-2, MITF) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Immunostaining of Hair Follicles

-

Sample Preparation: Obtain human hair follicles and culture them ex vivo. Treat the hair follicles with this compound for the desired duration.

-

Fixation and Embedding: Fix the hair follicles in a suitable fixative (e.g., 4% paraformaldehyde), followed by embedding in paraffin (B1166041) or optimal cutting temperature (OCT) compound for sectioning.

-

Antigen Retrieval: For paraffin-embedded sections, perform antigen retrieval to unmask the antigenic sites.

-

Immunostaining: Block the sections with a blocking solution to prevent non-specific antibody binding. Incubate the sections with primary antibodies against the target proteins (e.g., Melan-A, TRP-1, TRP-2, Catalase) overnight at 4°C.

-

Visualization: After washing, incubate the sections with a fluorescently labeled secondary antibody. Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Microscopy: Visualize and capture images of the stained sections using a fluorescence or confocal microscope.

Conclusion

This compound demonstrates a multifaceted mechanism of action centered on the activation of the MC1-R signaling pathway in melanocytes. This leads to a significant upregulation of genes involved in melanogenesis, resulting in increased melanin production. Furthermore, its ability to enhance the cellular antioxidant defense system by upregulating catalase expression and reducing hydrogen peroxide levels highlights its potential in mitigating oxidative stress-induced cellular damage. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fields of dermatology and cosmetic science. Further research is warranted to elucidate the precise quantitative changes in the expression of all target genes and to explore the full spectrum of its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy of an agonist of α-MSH, the this compound, in hair pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Silico Modeling of Palmitoyl Tetrapeptide-20 and MC1R Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-silico modeling of the binding interaction between Palmitoyl (B13399708) tetrapeptide-20 and the Melanocortin 1 Receptor (MC1R). Palmitoyl tetrapeptide-20, a biomimetic of alpha-melanocyte-stimulating hormone (α-MSH), is a potent agonist of the MC1R, a key regulator of melanogenesis and other physiological processes. Understanding the molecular interactions between this peptide and its receptor is crucial for the development of novel therapeutics targeting skin pigmentation, inflammation, and neuroprotection. This document outlines the theoretical background, quantitative binding data, detailed experimental protocols for in-silico modeling, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and MC1R

This compound is a synthetic peptide that mimics the action of the endogenous α-MSH.[1][2] It is known to stimulate melanogenesis, the process of melanin (B1238610) production, leading to hair and skin pigmentation.[3][4] this compound has been shown to activate the MC1R pathway, increase catalase expression, and reduce intracellular hydrogen peroxide levels, thereby protecting follicular melanocytes.[1][3]

The Melanocortin 1 Receptor (MC1R) is a G protein-coupled receptor (GPCR) primarily expressed on the surface of melanocytes.[5] Upon binding of agonists like α-MSH or this compound, MC1R activates a signaling cascade that leads to the synthesis of eumelanin (B1172464) (black/brown pigment) over pheomelanin (red/yellow pigment).[5] The structure of MC1R, like other GPCRs, consists of seven transmembrane helices.[6]

Quantitative Data on this compound and MC1R Interaction